molecular formula C12H11ClO2 B13179826 1-(7-Chloro-1-benzofuran-2-yl)butan-1-one

1-(7-Chloro-1-benzofuran-2-yl)butan-1-one

Cat. No.: B13179826
M. Wt: 222.67 g/mol
InChI Key: DAQVAMWQGYUUKP-UHFFFAOYSA-N
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Description

1-(7-Chloro-1-benzofuran-2-yl)butan-1-one is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The presence of a benzofuran ring in the structure of this compound makes it a compound of interest in various fields of scientific research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

1-(7-Chloro-1-benzofuran-2-yl)butan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro group in the benzofuran ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzofuran derivatives with various functional groups.

Scientific Research Applications

1-(7-Chloro-1-benzofuran-2-yl)butan-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(7-Chloro-1-benzofuran-2-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows the compound to interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or bacterial growth . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(7-Chloro-1-benzofuran-2-yl)butan-1-one is unique due to the presence of the chloro group and the butanone side chain, which confer distinct chemical and biological properties. These structural features may enhance its biological activity and make it a valuable compound for further research and development.

Properties

Molecular Formula

C12H11ClO2

Molecular Weight

222.67 g/mol

IUPAC Name

1-(7-chloro-1-benzofuran-2-yl)butan-1-one

InChI

InChI=1S/C12H11ClO2/c1-2-4-10(14)11-7-8-5-3-6-9(13)12(8)15-11/h3,5-7H,2,4H2,1H3

InChI Key

DAQVAMWQGYUUKP-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=CC2=C(O1)C(=CC=C2)Cl

Origin of Product

United States

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